molecular formula C11H12ClNO4 B15290503 4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid

4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid

Cat. No.: B15290503
M. Wt: 257.67 g/mol
InChI Key: ZCACLCPGJCKOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid is an organic compound with a complex structure that includes an acetyl group, a methylamino group, a chlorine atom, and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Reduction: The nitro group is reduced to an amino group.

    Acetylation: The amino group is acetylated using acetic anhydride.

    Chlorination: Introduction of the chlorine atom.

    Methoxylation: Introduction of the methoxy group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the acetyl group to a carboxylic acid.

    Reduction: Reduction of the acetyl group to an alcohol.

    Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The acetyl and methylamino groups may interact with enzymes or receptors, leading to changes in cellular processes. The chlorine and methoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-chloro-2-methoxybenzoic acid: Lacks the acetyl and methylamino groups.

    4-[Acetyl(methyl)amino]-2-methoxybenzoic acid: Lacks the chlorine atom.

    4-[Acetyl(methyl)amino]-5-chlorobenzoic acid: Lacks the methoxy group.

Uniqueness

4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties

This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

4-[acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid

InChI

InChI=1S/C11H12ClNO4/c1-6(14)13(2)9-5-10(17-3)7(11(15)16)4-8(9)12/h4-5H,1-3H3,(H,15,16)

InChI Key

ZCACLCPGJCKOKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=C(C=C(C(=C1)OC)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.